

# U-89843A patent and intellectual property

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## Compound of Interest

Compound Name: U-89843A

Cat. No.: B122080

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An In-depth Technical Guide to the Patent and Intellectual Property of **U-89843A** For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **U-89843A**, a novel compound with significant potential in neuroscience research and therapeutic development. It details the core intellectual property, mechanism of action, experimental protocols, and key quantitative data associated with this molecule.

## Core Intellectual Property

The primary intellectual property surrounding **U-89843A** is encapsulated in United States Patent 5,502,187, titled "Pharmaceutically active bicyclic-heterocyclic amines." This patent discloses a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including the compound identified as **U-89843A**.

Key Features of the Patent:

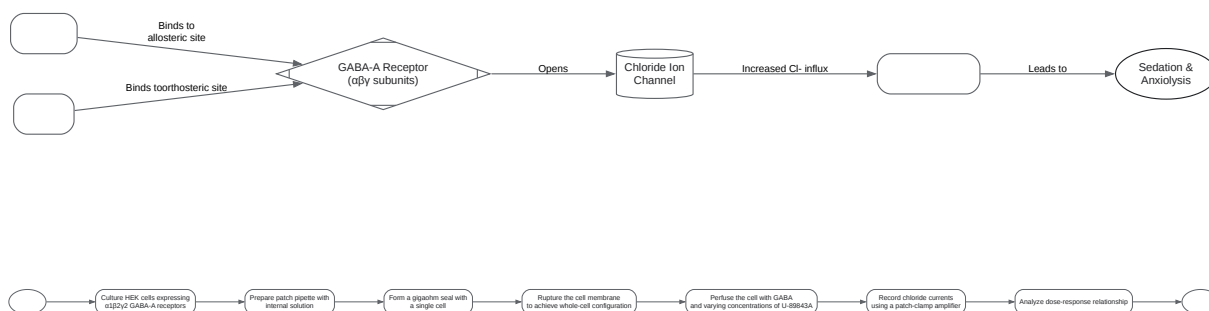
- **Novel Chemical Entities:** The patent claims a new class of chemical compounds, with **U-89843A** being a prime example.
- **Therapeutic Applications:** The disclosed compounds are claimed for their utility in treating anxiety, seizures, and insomnia, and for inducing sedation and anesthesia.
- **Mechanism of Action:** The patent broadly describes the compounds' ability to interact with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.

## Mechanism of Action: A Novel Allosteric Modulator of GABA-A Receptors

**U-89843A** functions as a positive allosteric modulator of  $\gamma$ -aminobutyric acid type A (GABA-A) receptors.[1] Unlike direct agonists that bind to the primary GABA binding site, **U-89843A** binds to a distinct, allosteric site on the receptor complex. This binding enhances the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in the observed sedative and anxiolytic effects.

A key publication by Im et al. (1995) elucidated the specific nature of **U-89843A**'s interaction with GABA-A receptors.[1] The study demonstrated that **U-89843A** potentiates GABA-induced chloride currents in recombinant GABA-A receptors expressed in human embryonic kidney cells.[1]

## Signaling Pathway of U-89843A at the GABA-A Receptor



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## References

- 1. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
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